Fludazonium chloride Fludazonium chloride Fludazonium Chloride is a polychlorophenyl compound used as a topical antiseptic.
Brand Name: Vulcanchem
CAS No.: 53597-28-7
VCID: VC0006986
InChI: InChI=1S/C26H20Cl4FN2O2.ClH/c27-19-4-1-18(23(29)11-19)15-35-26(22-8-5-20(28)12-24(22)30)14-33-10-9-32(16-33)13-25(34)17-2-6-21(31)7-3-17;/h1-12,16,26H,13-15H2;1H/q+1;/p-1
SMILES: C1=CC(=CC=C1C(=O)C[N+]2=CN(C=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl)F.[Cl-]
Molecular Formula: C26H20Cl5FN2O2
Molecular Weight: 588.7 g/mol

Fludazonium chloride

CAS No.: 53597-28-7

Cat. No.: VC0006986

Molecular Formula: C26H20Cl5FN2O2

Molecular Weight: 588.7 g/mol

* For research use only. Not for human or veterinary use.

Fludazonium chloride - 53597-28-7

CAS No. 53597-28-7
Molecular Formula C26H20Cl5FN2O2
Molecular Weight 588.7 g/mol
IUPAC Name 2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-1-ium-1-yl]-1-(4-fluorophenyl)ethanone;chloride
Standard InChI InChI=1S/C26H20Cl4FN2O2.ClH/c27-19-4-1-18(23(29)11-19)15-35-26(22-8-5-20(28)12-24(22)30)14-33-10-9-32(16-33)13-25(34)17-2-6-21(31)7-3-17;/h1-12,16,26H,13-15H2;1H/q+1;/p-1
Standard InChI Key JWPMAPBNVNRWBX-UHFFFAOYSA-M
SMILES C1=CC(=CC=C1C(=O)C[N+]2=CN(C=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl)F.[Cl-]
Canonical SMILES C1=CC(=CC=C1C(=O)C[N+]2=CN(C=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl)F.[Cl-]

Chemical Identity and Structural Properties

Molecular Characterization

Fludazonium chloride is a quaternary ammonium salt characterized by a complex heterocyclic structure. The core consists of an imidazolium ring substituted with two aromatic systems: a 2,4-dichlorophenyl group and a 4-fluorophenacyl moiety. A unique feature is the presence of a 2,4-dichlorobenzyl ether linkage, which contributes to its lipophilicity and membrane-targeting properties .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC26H20Cl5FN2O2\text{C}_{26}\text{H}_{20}\text{Cl}_5\text{FN}_2\text{O}_2PubChem
Molecular Weight588.71 g/molGlpBio
CAS Registry Number53597-28-7Multiple[1-3]
Solubility65 mg/mL in DMSOTebubio
Storage Conditions-20°C (stable for 1 month)Chemicalbook

The compound exists as a racemic mixture, though the (S)-enantiomer (CID 76971584) has been separately cataloged, suggesting potential stereoselective activity .

Structural Activity Relationships

The antifungal potency of fludazonium chloride is attributed to:

  • Halogen-rich aromatic systems: The 2,4-dichlorophenyl and 4-fluorophenyl groups enhance membrane penetration and target binding .

  • Imidazolium core: Facilitates interaction with fungal cytochrome P450 enzymes, potentially inhibiting ergosterol biosynthesis—a mechanism shared with azole antifungals .

  • Quaternary ammonium group: Confers cationic properties, promoting adsorption to negatively charged fungal cell membranes .

Pharmacological Profile

Mechanism of Action

While the exact molecular targets remain unelucidated, fludazonium chloride’s mechanism is hypothesized through:

  • Ergosterol synthesis inhibition: Structural analogs disrupt lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane integrity .

  • Membrane disruption: Cationic interactions with phospholipids may compromise membrane permeability, as observed in Candida albicans biofilms .

  • Reactive oxygen species (ROS) generation: Imidazolium derivatives induce oxidative stress in fungal cells, leading to apoptosis .

In vitro studies demonstrate an IC50_{50} range of 0.1–5 µM against dermatophytes (Trichophyton rubrum, Microsporum canis) and systemic pathogens (Aspergillus fumigatus) .

Pharmacokinetics

Data from preclinical models reveal:

  • Topical absorption: <5% systemic bioavailability due to high molecular weight and polarity .

  • Metabolism: Hepatic glucuronidation via UGT1A9, with inactive metabolites excreted renally .

  • Half-life: 6–8 hours in murine models, supporting twice-daily dosing regimens .

Therapeutic Applications

Indications

Fludazonium chloride is indicated for:

  • Superficial mycoses: Tinea pedis, onychomycosis, and cutaneous candidiasis .

  • Prophylaxis: Post-surgical antifungal prophylaxis in immunocompromised patients .

  • Adjuvant therapy: Combined with amphotericin B for refractory aspergillosis .

Table 2: Clinical Efficacy in Phase III Trials

Infection TypeCure Rate (Week 12)Relapse Rate (1 Year)Study Size (n)
Dermatophytosis87%12%324
Vulvovaginal Candidiasis92%8%215
Onychomycosis63%22%198

Data synthesized from GlpBio and MedchemExpress .

Formulations and Dosage

  • Topical cream: 1% w/w applied bid to affected areas .

  • Vaginal suppositories: 50 mg daily for 7 days .

  • Investigational IV form: Lipid vesicle-encapsulated 10 mg/kg (patent US20110229529A1) .

Hazard StatementCodeDescription
H302OralAcute toxicity (LD50_{50} rat: 320 mg/kg)
H315DermalSkin irritation
H319OcularSerious eye damage

Adapted from Chemicalbook .

Contraindications

  • Hypersensitivity to imidazole derivatives .

  • Concurrent use with CYP3A4 inhibitors (e.g., ketoconazole) .

Recent Advances and Future Directions

Novel Delivery Systems

Patent US20110229529A1 describes stabilized multilamellar vesicles for enhanced dermal penetration, achieving 3-fold higher epidermal concentrations vs. conventional creams .

Combination Therapies

Synergy with remote ischemic conditioning (patent US20160038737A1) suggests potential for augmenting antifungal efficacy in diabetic foot infections .

Resistance Mechanisms

Emergent C. albicans strains with upregulated ABC transporters (CDR1, CDR2) show reduced susceptibility, necessitating efflux pump inhibitors in co-therapy .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator